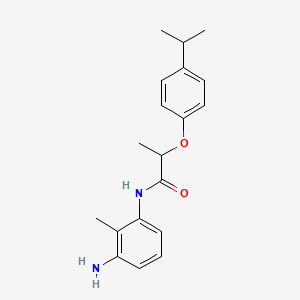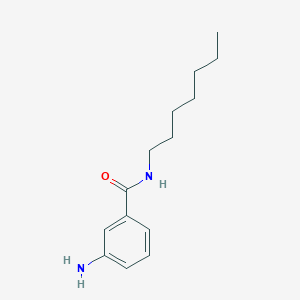
3-(2-Benzylphenoxy)pyrrolidin
Übersicht
Beschreibung
3-(2-Benzylphenoxy)pyrrolidine is a compound used in scientific research. It has a molecular weight of 253.34 and a molecular formula of C17H19NO .
Synthesis Analysis
Pyrrolidine, the core structure of 3-(2-Benzylphenoxy)pyrrolidine, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The 3-(2-Benzylphenoxy)pyrrolidine molecule contains a total of 40 bonds. There are 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine, the core structure of 3-(2-Benzylphenoxy)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
3-(2-Benzylphenoxy)pyrrolidine has a molecular weight of 253.34 and a molecular formula of C17H19NO .Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Benzylphenoxy)pyrrolidineolidine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 83-86°C, and is soluble in a variety of solvents. Additionally, it can act as a catalyst or a ligand in various reactions, making it a useful reagent for organic synthesis. However, it is not soluble in water, which can limit its use in aqueous reactions.
Zukünftige Richtungen
In the future, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used in the development of new drugs or other compounds with potential therapeutic applications. It could also be used as a ligand for the synthesis of metal complexes with specific properties, such as catalytic activity or enhanced solubility. Additionally, 3-(2-Benzylphenoxy)pyrrolidineolidine could be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. Finally, it could be used as a reagent for the synthesis of other organic compounds, such as polymers or dyes.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
3-(2-Benzylphenoxy)pyrrolidin: wird in der Proteomics eingesetzt, der groß angelegten Untersuchung von Proteinen, ihren Strukturen und Funktionen. Die Verbindung kann verwendet werden, um Proteine oder Peptide zu modifizieren, um ihre Wechselwirkung mit anderen Molekülen, ihre Stabilität und Aktivität in biologischen Systemen zu untersuchen .
Arzneimittelforschung
Der Pyrrolidinring, eine Kernstruktur in this compound, ist ein vielseitiges Gerüst in der Arzneimittelforschung. Er wird von Medizinalchemikern häufig zur Entwicklung von Verbindungen zur Behandlung menschlicher Krankheiten verwendet, da er es ermöglicht, den Pharmaphorraum effizient zu erforschen, zur Stereochemie beizutragen und die dreidimensionale Abdeckung zu erhöhen .
Synthese biologisch aktiver Verbindungen
Forscher verwenden this compound, um neuartige biologisch aktive Verbindungen zu synthetisieren. Sein Pyrrolidinring ist entscheidend für die Herstellung von Molekülen mit Zielselektivität, die für die Entwicklung neuer Medikamente mit spezifischen Wirkungen unerlässlich ist .
Stereoselektive Synthese
Die Stereogenität des Pyrrolidinrings in this compound ermöglicht die stereoselektive Synthese von Arzneimittelkandidaten. Verschiedene Stereoisomere können zu unterschiedlichen biologischen Profilen führen, was für die Bindungsart an enantioselektive Proteine von Bedeutung ist .
Strukturelle Vielfalt in der Medizinalchemie
This compound trägt zur strukturellen Vielfalt in der Medizinalchemie bei. Sein gesättigtes Ringsystem bietet eine höhere Wahrscheinlichkeit, strukturelle Vielfalt zu erzeugen, verglichen mit flachen heteroaromatischen Ringsystemen .
ADME/Tox-Optimierung
Die Einführung von this compound in Arzneimittelmoleküle kann dazu beitragen, physikalisch-chemische Parameter zu modifizieren, um bessere ADME/Tox-Ergebnisse (Absorption, Verteilung, Metabolismus, Ausscheidung/Toxizität) für Arzneimittelkandidaten zu erzielen, was ein kritischer Aspekt der Arzneimittelentwicklung ist .
Eigenschaften
IUPAC Name |
3-(2-benzylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16/h1-9,16,18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOYBFRUGXGYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283328 | |
| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946726-75-6 | |
| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)
![N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine](/img/structure/B1388687.png)
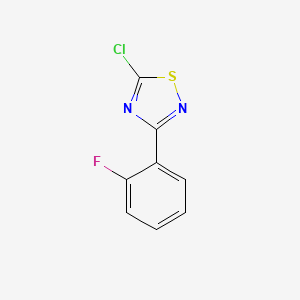
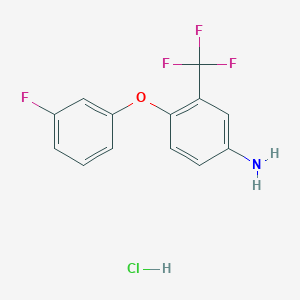
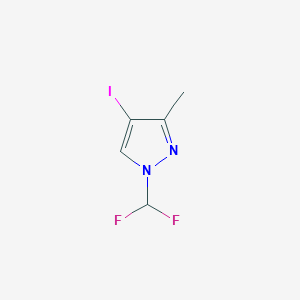
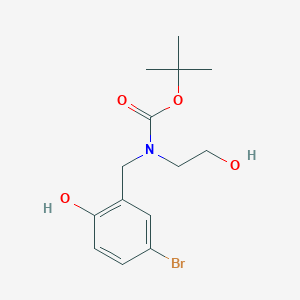
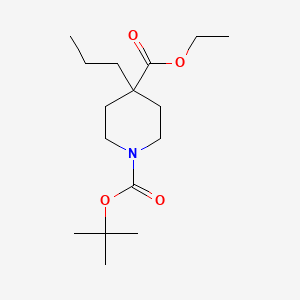
![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)
![1-isobutyl-7-methyl-5-(piperidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388697.png)

![2-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1388700.png)
![Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1388701.png)
